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Executive Summary: Keratin 17 (K17) is a multifaceted type I intermediate filament protein that

has emerged as a critical regulator of diverse biological processes far exceeding its traditional

structural role. While not typically expressed in healthy, mature epithelial tissues, its expression

is rapidly induced in response to cellular stress, injury, and inflammation. Aberrant K17

overexpression is a hallmark of various pathologies, most notably psoriasis and a range of

aggressive cancers, where it serves as a prognostic biomarker for poor clinical outcomes.[1][2]

[3] K17 functions as a signaling hub, influencing cell proliferation, growth, migration, and

apoptosis.[4] It operates in both the cytoplasm and the nucleus, modulating key signaling

pathways such as Akt/mTOR and Wnt/β-catenin, participating in the DNA damage response,

and orchestrating complex immunomodulatory functions.[1][5][6] This guide provides a

comprehensive technical overview of the core biological processes involving K17, presenting

quantitative data, detailed experimental protocols, and visual pathways to support researchers,

scientists, and drug development professionals in understanding and targeting this pivotal

protein.

Core Signaling Pathways Involving K17
Keratin 17 is not merely a structural protein but an active participant and modulator of

intracellular signaling. Its ability to translocate to the nucleus and interact with a variety of non-

keratin partners allows it to influence fundamental cellular decisions.
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K17 is a potent driver of cell growth and protein synthesis, primarily through its interaction with

the Akt/mTOR pathway.[1] In multiple cancer types, K17 expression facilitates the activation of

this pathway.[4][7] Mechanistically, K17 can bind to the adapter protein 14-3-3σ, which is a

known regulator of protein synthesis and cell size, thereby stimulating the Akt/mTOR cascade.

[4][8] This stimulation leads to increased protein translation and cell growth, contributing

significantly to tumorigenesis.[1]
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K17 promotes cell growth via the Akt/mTOR pathway.

Regulation of Cell Cycle Progression via p27KIP1
A critical function of nuclear K17 is its ability to regulate cell cycle progression. K17 directly

interacts with the cyclin-dependent kinase inhibitor p27KIP1, a key tumor suppressor that halts

the cell cycle at the G1/S transition.[2][9] This binding occurs within the nucleus and facilitates

the nuclear export of p27KIP1 to the cytoplasm, where it is subsequently targeted for

degradation by the ubiquitin-proteasome system.[9][10] By promoting the removal of this cell

cycle brake, K17 effectively drives cells from G1 into S phase, thereby promoting proliferation.

[4]
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Nuclear K17 promotes G1/S transition via p27 degradation.

Role in the DNA Damage Response (DDR)
Recent evidence has uncovered a crucial role for nuclear K17 in the cellular response to DNA

damage.[5] K17 expression is induced following DNA damage, and its presence in the nucleus

is required for the early stages of the double-stranded break (DSB) repair pathway.[2] It

physically associates with key DDR effector proteins, including γ-H2A.X, 53BP1, and DNA-

PKcs, forming a complex that facilitates an appropriate repair response.[2][5] This function

promotes keratinocyte survival following genotoxic stress and provides a mechanistic link for

why high K17 levels in tumors correlate with poor clinical outcomes and potential

chemoresistance.[2][5]
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Nuclear K17 is a key factor in the DNA Damage Response.

The K17 Autoimmune Loop in Psoriasis
In psoriasis, K17 is a central player in a self-perpetuating inflammatory cycle.[11] Pro-

inflammatory cytokines, particularly IL-17A and IL-22 released from Th17 and Th22 cells, and

IFN-γ from Th1 cells, strongly upregulate K17 expression in keratinocytes.[12][13] This

upregulation is mediated through the activation of STAT1 and STAT3 transcription factors.[12]

[14] Critically, K17 itself can act as an autoantigen, stimulating autoreactive T cells to produce

more psoriasis-associated cytokines.[11][15] This creates a positive feedback loop—the

"K17/T-cell/cytokine autoimmune loop"—that drives both the chronic inflammation and

keratinocyte hyperproliferation characteristic of psoriatic lesions.[11]
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The K17/T-Cell/Cytokine autoimmune loop in psoriasis.

Quantitative Analysis of K17 Expression in Disease
The level of K17 expression is a powerful indicator of disease state and prognosis. Its

quantification provides valuable diagnostic and prognostic information for clinicians and

researchers.
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Table 1: K17 Expression in Cancer vs. Normal Tissue

Cancer Type
Expression
Change in
Tumor

Method Key Finding Citation

Breast Cancer
(HER2high)

Significantly
Downregulate
d

TCGA, qRT-
PCR, TMA

Decreased K17
correlates with
poor
prognosis.
Diagnostic
AUC = 0.798.

[16]

Breast Cancer

(TNBC)

Highly

Expressed
IHC

High expression

associated with

reduced 5-year

disease-free

survival.

[4]

Urothelial

Carcinoma
Upregulated IHC

Expressed in

100% of UCs but

not in normal

urothelial

mucosa.

[17]

Lung

Adenocarcinoma

Highly

Expressed
TCGA, IHC

High expression

associated with

advanced TNM

stage and poorer

overall survival.

[4][7]

Colon

Adenocarcinoma

Higher than

normal tissue
TCGA

K17 expression

higher in COAD

than in normal

tissues.

[7][18]

| Multiple Cancers | Generally Upregulated | TCGA | Expression in most malignant tumor

tissues was higher than in normal tissues. |[18] |
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Table 2: K17 as a Diagnostic Biomarker in Urothelial Carcinoma

Metric
Discovery
Cohort

Validation
Cohort

Method Finding Citation

Sensitivity 97% (35/36) 86% (18/21)
Immunocyt
ochemistry
(ICC)

High
sensitivity
for biopsy-
confirmed
UC.

[17]

Specificity
96% (pilot

study)
- ICC

High

specificity

against

benign cells.

[17]

Diagnostic

Threshold

≥ 5 K17+

urothelial

cells

≥ 5 K17+

urothelial

cells

ICC

Optimal

threshold for

a positive test

(AUC = 0.90).

[17]

Low-Grade

UC
84% (16/19) - ICC

Effective at

detecting low-

grade tumors.

[17]

| High-Grade UC | 100% (34/34) | - | ICC | Perfect sensitivity for high-grade tumors. |[17] |

Table 3: K17 Expression in Inflammatory Dermatoses
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Condition
K17
Expression
Level

Method
Average Gray
Value (± SD)

Citation

Cutaneous
Lichen Planus
(CLP)

Highly
Expressed

Immunohistoc
hemistry (IHC)

151.153 ±
13.985

[19]

Lichen Simplex

Chronicus (LSC)

Negatively

Expressed
IHC

178.720 ±

12.001
[19]

Prurigo Nodularis

(PN)

Negatively

Expressed
IHC 181.316 ± 8.920 [19]

Normal Skin
Minimally

Expressed
IHC Not specified [19]

Note: A lower average gray value indicates higher staining intensity and thus higher protein

expression.

Key Experimental Protocols for K17 Research
Investigating the complex biology of K17 requires robust and specific methodologies. This

section outlines core protocols for the detection, quantification, and functional analysis of K17.

K17 Detection and Quantification
Immunofluorescence (IF) / Immunocytochemistry (ICC):

Fixation: Cells or tissues are fixed with 4% paraformaldehyde for 20-40 minutes at room

temperature.[20]

Permeabilization: Cells are permeabilized with 0.1% to 0.2% Triton X-100 in PBS for 5-20

minutes to allow antibody access to intracellular epitopes.[10][20]

Blocking: Non-specific antibody binding is blocked by incubating with 1% Bovine Serum

Albumin (BSA) in PBS for at least one hour.[20]
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Antibody Incubation: Samples are incubated with a primary antibody specific to K17

overnight at 4°C. After washing, they are incubated with a fluorescently-labeled secondary

antibody.[20]

Mounting and Visualization: Coverslips are mounted onto slides using a mounting medium

containing a nuclear counterstain like DAPI. Images are captured via confocal or

fluorescence microscopy.[10]

Western Blotting:

Protein Extraction: Total protein is extracted from cells or tissues (e.g., hair clippings) using

appropriate lysis buffers.[21]

Quantification: Protein concentration is determined using a standard assay (e.g., BCA).

Electrophoresis: Equal amounts of protein (e.g., 4 μg) are separated by size via SDS-

polyacrylamide gel electrophoresis (SDS-PAGE).[21]

Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[21]

Blocking: The membrane is blocked with a solution like 5% non-fat milk in Tris-buffered

saline with Tween 20 (TBST).

Antibody Incubation: The membrane is incubated with a primary antibody against K17,

followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

[21]

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate

and imaged.[21]

Real-Time Quantitative PCR (RT-qPCR):

RNA Isolation: Total RNA is isolated from cells or tissues using a commercial kit.

cDNA Synthesis: One microgram of total RNA is reverse transcribed into cDNA using a

reverse transcriptase enzyme (e.g., Superscript II).[21][22]
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qPCR Reaction: The qPCR is performed using the synthesized cDNA, gene-specific primers

for KRT17, and a fluorescent dye such as SYBR Green.[22][23]

Analysis: The relative expression of the KRT17 transcript is calculated using the ΔΔCt

method, normalizing to a housekeeping gene (e.g., GAPDH). All reactions should be run in

triplicate.[22]

Functional Analysis of K17
CRISPR/Cas9-Mediated Knockout in Cell Lines: The generation of K17 knockout (KO) cell

lines is essential for studying its function. The workflow involves designing guide RNAs

(sgRNAs) that target a specific exon of the KRT17 gene, delivering the CRISPR/Cas9

machinery into the cells, and isolating clones with confirmed gene disruption.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10367554/
https://www.researchgate.net/figure/The-expression-of-keratin-17-was-upregulated-after-acute-epidermal-disruption-in_fig1_357789412
https://pmc.ncbi.nlm.nih.gov/articles/PMC10367554/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Design sgRNAs
(Target KRT17 Exon)

2. Clone sgRNA into
CRISPR/Cas9 Vector

3. Transfect Target Cells
(e.g., HeLa, A431)

4. Single-Cell Cloning
(Isolate Colonies)

5. Expand Clones &
Extract Genomic DNA

6. Validate Knockout
(PCR & Sequencing)

7. Confirm Protein Loss
(Western Blot)

8. Perform Functional Assays
(Proliferation, Migration, etc.)

Click to download full resolution via product page

Workflow for generating and validating a KRT17 KO cell line.
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Generation and Use of K17 Mouse Models:

K17 Null (Krt17-/-) Mice: These mice are generated via targeted gene disruption. They

exhibit age- and strain-dependent alopecia due to hair fragility and apoptosis of hair matrix

cells, revealing K17's role in the structural integrity of hair.[24]

K17 NLS-Mutant (Krt17ΔNLS/ΔNLS) Mice: Generated using CRISPR/Cas9, these mice

express a K17 protein that cannot efficiently enter the nucleus. They are viable and provide a

powerful tool to dissect the specific functions of nuclear versus cytoplasmic K17.[2][9] These

models are crucial for in vivo studies of K17's role in tumorigenesis, inflammation, and

wound healing.[2][25]

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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